molecular formula C11H19NO3S2 B14328653 N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine

N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine

Cat. No.: B14328653
M. Wt: 277.4 g/mol
InChI Key: XVSPKVRBCPVKPR-UHFFFAOYSA-N
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Description

(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is an organic compound that features a dithiolane ring, a pentanoylamino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoylamino group and the propanoic acid moiety

Industrial Production Methods

Industrial production of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolane ring, forming thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid involves its interaction with molecular targets through its reactive dithiolane ring. This ring can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid: Similar structure but with a butanoic acid moiety.

    (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid: Similar structure but with a hexanoic acid moiety.

Uniqueness

(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is unique due to its specific combination of the dithiolane ring, pentanoylamino group, and propanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19NO3S2

Molecular Weight

277.4 g/mol

IUPAC Name

2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid

InChI

InChI=1S/C11H19NO3S2/c1-8(11(14)15)12-10(13)5-3-2-4-9-6-7-16-17-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

XVSPKVRBCPVKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CCCCC1CCSS1

Origin of Product

United States

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